O-Ethylcholine iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

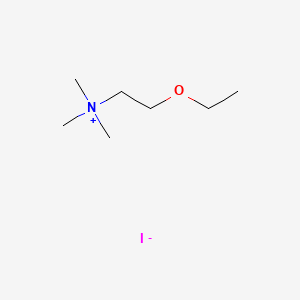

O-Ethylcholine iodide, also known as this compound, is a useful research compound. Its molecular formula is C7H18INO and its molecular weight is 259.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

O-Ethylcholine iodide exhibits biological activity primarily due to its resemblance to acetylcholine. This similarity allows it to interact with acetylcholine receptors, potentially modulating synaptic transmission and influencing neurotransmitter release. Research indicates that compounds with similar structures can significantly affect cholinergic signaling pathways, making this compound a valuable tool for studying cholinergic functions in both normal and pathological states.

Research Applications

-

Neurotoxicity Studies :

- This compound has been utilized in studies examining the toxic effects of related compounds on cholinergic cells. For instance, ethylcholine mustard aziridinium ion (a reactive analog) was shown to specifically target cholinergic cells in the chicken retina, leading to significant biochemical changes such as decreased acetylcholinesterase activity . This suggests that this compound may serve as a model compound for investigating cholinergic neurotoxicity.

-

Cholinergic Function Analysis :

- The compound's ability to mimic acetylcholine allows researchers to explore cholinergic signaling dynamics. Studies have demonstrated that this compound can serve as a potent agonist at muscarinic receptors, thus providing insights into receptor pharmacodynamics and potential therapeutic applications for conditions like Alzheimer's disease .

-

Pharmacological Investigations :

- This compound is being explored for its potential role in drug development aimed at enhancing cholinergic activity in neurodegenerative diseases. Its structural modifications compared to acetylcholine may yield compounds with improved efficacy or reduced side effects when used as acetylcholinesterase inhibitors .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with other quaternary ammonium compounds is presented below:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Acetylcholine | Similar backbone | Direct neurotransmitter role in cholinergic signaling |

| Benzalkonium chloride | Quaternary ammonium | Antimicrobial properties; used as a disinfectant |

| Choline chloride | Similar backbone | Nutritional supplement; essential for human health |

| This compound | Ethyl substitution on nitrogen | Potential modulator of synaptic transmission |

Case Studies and Findings

- Toxicity in Retinal Cells :

- Cholinergic Deficits in Alzheimer's Disease :

-

Binding Affinity Studies :

- Investigations into the binding affinity of this compound at various acetylcholine receptor subtypes have revealed its potential utility as a pharmacological agent capable of modulating receptor activity, thus influencing neurotransmitter dynamics within synapses.

Eigenschaften

CAS-Nummer |

16332-51-7 |

|---|---|

Molekularformel |

C7H18INO |

Molekulargewicht |

259.13 g/mol |

IUPAC-Name |

2-ethoxyethyl(trimethyl)azanium;iodide |

InChI |

InChI=1S/C7H18NO.HI/c1-5-9-7-6-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |

InChI-Schlüssel |

SHCLHGQKJMOYER-UHFFFAOYSA-M |

SMILES |

CCOCC[N+](C)(C)C.[I-] |

Kanonische SMILES |

CCOCC[N+](C)(C)C.[I-] |

Verwandte CAS-Nummern |

4358-14-9 (Parent) |

Synonyme |

(2-ethoxyethyl)trimethylammonium chloride ethylcholine ether O-ethylcholine O-ethylcholine bromide O-ethylcholine chloride O-ethylcholine iodide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.